Phenyl(2-phenylmorpholino)methanone
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Overview
Description
Phenyl(2-phenylmorpholino)methanone is a chemical compound with the molecular formula C17H17NO2 It is characterized by the presence of a phenyl group attached to a morpholino ring, which is further connected to another phenyl group through a methanone linkage
Mechanism of Action
Target of Action
Similar compounds such as phenyl(piperazin-1-yl)methanone derivatives have been identified as inhibitors of monoacylglycerol lipase (magl), a therapeutic target for many pathologies .
Mode of Action
Based on the structural similarity to other phenylmorpholine derivatives, it can be hypothesized that phenyl(2-phenylmorpholino)methanone may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Phenylpropanoids, a class of compounds structurally related to this compound, are known to be involved in a wide range of secondary metabolites derived from the aromatic amino acid phenylalanine .
Pharmacokinetics
The physicochemical properties such as molecular weight, lipophilicity, and solubility can influence its bioavailability .
Result of Action
Similar compounds have shown antimicrobial activity and cytotoxicity .
Biochemical Analysis
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-phenylmorpholino)methanone typically involves the reaction of benzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product. The general reaction scheme can be represented as follows:
C6H5COCl+C4H9NO→C6H5CON(C4H8O)+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Phenyl(2-phenylmorpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: this compound oxides.
Reduction: Phenyl(2-phenylmorpholino)methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Phenyl(2-phenylmorpholino)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Phenylmorpholine: A simpler analog with similar structural features but lacking the additional phenyl group.
Phenmetrazine: A stimulant drug with a similar morpholine ring structure.
Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone: Another compound with a phenyl group attached to a different heterocyclic ring.
Uniqueness
Phenyl(2-phenylmorpholino)methanone is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its dual phenyl groups and morpholino ring make it a versatile compound for various applications in research and industry.
Biological Activity
Phenyl(2-phenylmorpholino)methanone is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring, a phenyl group, and a ketone functional group. The structural characteristics facilitate various interactions with biological targets, which are crucial for its pharmacological effects.
Property | Details |
---|---|
Molecular Formula | C17H18N2O |
Molecular Weight | 270.34 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of monoacylglycerol lipase (MAGL), which is a therapeutic target for various pathologies, including pain and inflammation.
- Non-Covalent Interactions : It is proposed that the compound interacts with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
- Cellular Effects : Potential impacts on cell signaling pathways, gene expression, and cellular metabolism have been suggested, indicating a broad spectrum of activity.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. For instance, it has been investigated for its efficacy against various bacterial strains and fungi. Comparative studies have shown that it may outperform existing antimicrobial agents in certain assays.
Anticancer Activity
Research indicates that this compound may possess cytotoxic effects against cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer types, including breast and lung cancer. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of 15 µM for S. aureus, demonstrating significant antibacterial potential compared to standard antibiotics.
- Anticancer Research : In a separate investigation published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The findings revealed that this compound inhibited growth in MCF-7 breast cancer cells with an IC50 value of 12 µM, suggesting its potential as a lead compound for further development .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the morpholine ring and phenyl substituents have been explored to enhance potency and selectivity.
Modification | Effect on Activity |
---|---|
Addition of halogens | Increased potency against cancer cells |
Alteration of morpholine ring | Enhanced solubility and bioavailability |
Variation in phenyl substituents | Improved interaction with target enzymes |
Properties
IUPAC Name |
phenyl-(2-phenylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(15-9-5-2-6-10-15)18-11-12-20-16(13-18)14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUXHDAMTKMYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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